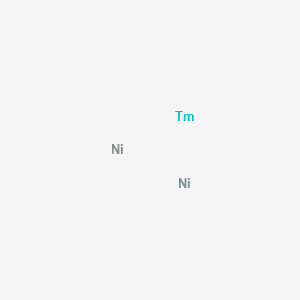
Nickel;thulium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel-thulium compounds are intermetallic compounds formed by the combination of nickel and thulium. These compounds are part of the rare earth-nickel systems and exhibit unique magnetic and structural properties. Thulium is a rare earth element, while nickel is a transition metal, and their combination results in compounds with interesting physical and chemical characteristics .
Vorbereitungsmethoden
Nickel-thulium compounds can be synthesized through various methods. One common method involves the use of a sol-gel process, where nickel (II) nitrate, iron (III) nitrate, and thulium (III) nitrate are used as precursors. Glucose acts as a capping agent, reductant, and natural template in the synthesis process . Another method involves the use of high-temperature solid-state reactions, where the elements are combined and heated to form the desired intermetallic compound .
Analyse Chemischer Reaktionen
Nickel-thulium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, when heated in the presence of oxygen, nickel reacts to form nickel (II) oxide . Thulium, like other lanthanides, typically forms compounds in the +3 oxidation state, such as thulium oxide . Common reagents used in these reactions include oxygen, hydrogen, and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Nickel-thulium compounds have several scientific research applications. They are used in the development of advanced materials with unique magnetic properties, which are important for various technological applications . Thulium-doped nickel ferrite nanoparticles, for example, have been studied for their photocatalytic properties and potential use in environmental remediation . Additionally, these compounds are used in the field of catalysis, where they serve as catalysts for various chemical reactions .
Wirkmechanismus
The mechanism of action of nickel-thulium compounds is primarily related to their magnetic and structural properties. The presence of thulium influences the magnetic anisotropy of the system, resulting in unique magnetic behaviors . The molecular targets and pathways involved in these effects are related to the crystal structure and electronic configuration of the compounds .
Vergleich Mit ähnlichen Verbindungen
Nickel-thulium compounds can be compared to other rare earth-nickel compounds, such as those formed with terbium, dysprosium, and erbium . These compounds share similar structural and magnetic properties but differ in their specific magnetic behaviors and applications. For example, terbium-nickel compounds exhibit different magnetic anisotropy compared to thulium-nickel compounds . The uniqueness of nickel-thulium compounds lies in their specific combination of magnetic and structural properties, which make them suitable for specialized applications.
Eigenschaften
CAS-Nummer |
12142-97-1 |
|---|---|
Molekularformel |
Ni2Tm |
Molekulargewicht |
286.321 g/mol |
IUPAC-Name |
nickel;thulium |
InChI |
InChI=1S/2Ni.Tm |
InChI-Schlüssel |
IQOXUFXVWCNLFB-UHFFFAOYSA-N |
Kanonische SMILES |
[Ni].[Ni].[Tm] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


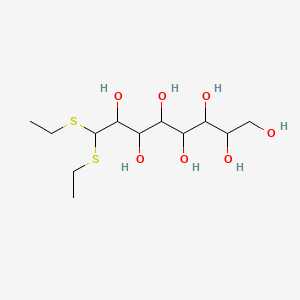
![N-(Cinnamylideneamino)-2-[(cinnamylideneamino)carbamoylmethylsulfanyl]acetamide](/img/structure/B14730810.png)
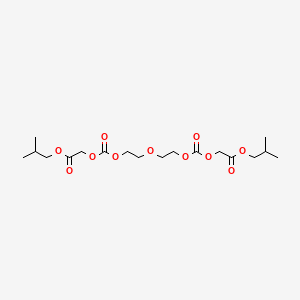
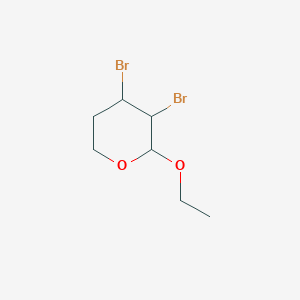
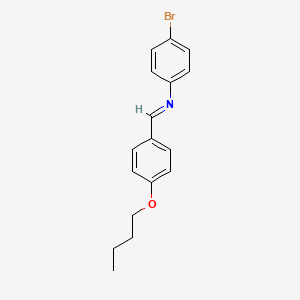
![1-N',3-N'-bis[4-(N'-ethylcarbamimidoyl)phenyl]benzene-1,3-dicarboximidamide;hydrochloride](/img/structure/B14730848.png)
![{4-[(4-Nitrobenzoyl)amino]phenyl}arsonic acid](/img/structure/B14730849.png)
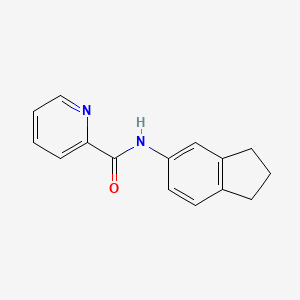
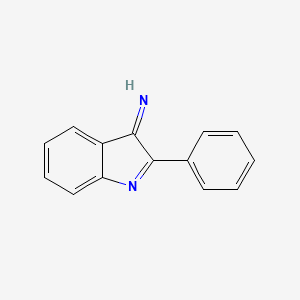
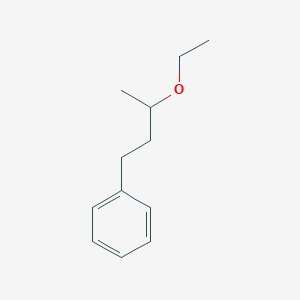
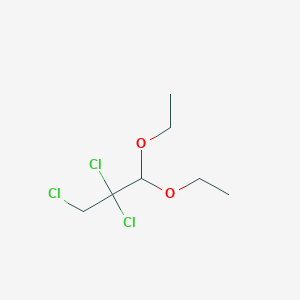
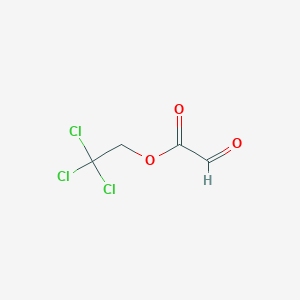
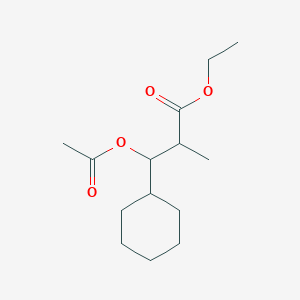
![1-[Bis(2-hydroxyethyl)amino]cyclopentanecarboxylic acid](/img/structure/B14730896.png)
